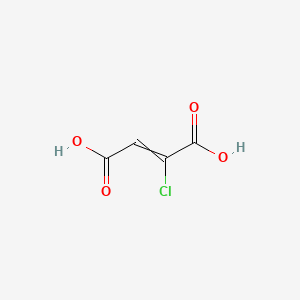
2-Chloro-2-butenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2-butenedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClO4 and its molecular weight is 150.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Reagent in Chemical Reactions
2-Chloro-2-butenedioic acid serves as an important intermediate in the synthesis of various organic compounds. It can participate in reactions such as nucleophilic additions, which are pivotal in creating more complex molecular structures.
Example Reaction :2 Chloro 2 butenedioic acid+Nucleophile→ProductThis reaction demonstrates how the compound can be utilized to form new chemical entities that may have pharmaceutical or industrial significance.
Polymer Chemistry
Monomer for Polymer Production
The compound is employed as a monomer in the synthesis of polymers, particularly in producing polyacrylics and other copolymers. These polymers are widely used in coatings, adhesives, and sealants due to their excellent adhesion properties and resistance to environmental factors.
| Polymer Type | Application |
|---|---|
| Polyacrylics | Coatings, adhesives |
| Copolymers | Sealants, films |
Biochemical Applications
Biochemical Reagent
In biochemical research, this compound is utilized as a reagent for modifying biomolecules. Its ability to react with amino acids and other functional groups allows for the study of protein interactions and enzyme activities.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a tool for understanding metabolic regulation .
Agricultural Chemistry
Herbicide Development
The compound has been investigated for its potential use in developing herbicides. Its chemical structure allows it to mimic natural plant hormones, which can disrupt normal plant growth when applied at certain concentrations.
| Herbicide Type | Target Plants |
|---|---|
| Growth Regulators | Broadleaf weeds |
Case Study 1: Synthesis of Derivatives
Research highlighted the synthesis of various derivatives of this compound through its reaction with different nucleophiles. These derivatives exhibited enhanced biological activities, making them candidates for further pharmaceutical development .
Case Study 2: Environmental Impact Assessment
An environmental study assessed the degradation pathways of this compound in aquatic systems. The findings indicated that while the compound is relatively stable, it can undergo hydrolysis under certain conditions, leading to less harmful byproducts .
特性
分子式 |
C4H3ClO4 |
|---|---|
分子量 |
150.52 g/mol |
IUPAC名 |
2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) |
InChIキー |
ZQHJVIHCDHJVII-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
同義語 |
2-chlorofumaric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















